
2,5-Dichloro-2,5-dimethylhexane
Overview
Description
2,5-Dichloro-2,5-dimethylhexane (CAS: 6223-78-5) is a chlorinated alkane with the molecular formula C₈H₁₆Cl₂ and a molecular weight of 183.12 g/mol. It features two chlorine atoms and two methyl groups symmetrically substituted at the 2- and 5-positions of a hexane backbone. This compound is synthesized via the reaction of 2,5-dimethylhexane-2,5-diol with concentrated hydrochloric acid at 0°C, yielding a white crystalline solid with a 74% efficiency . Key physical properties include a boiling point of 194°C, density of 0.998 g/cm³, and melting point of 63–64°C . Its symmetric structure and dual leaving groups (Cl⁻) make it a versatile reagent in organic synthesis, particularly in Friedel-Crafts alkylation reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dichloro-2,5-dimethylhexane can be synthesized through the chlorination of 2,5-dimethylhexane-2,5-diol. The reaction involves the use of concentrated hydrochloric acid as a chlorinating agent. The process typically involves dissolving 2,5-dimethylhexane-2,5-diol in concentrated hydrochloric acid, followed by the precipitation of this compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where 2,5-dimethylhexane-2,5-diol is reacted with hydrochloric acid under controlled temperature and pressure conditions. The product is then purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-2,5-dimethylhexane undergoes various chemical reactions, including substitution reactions. It is particularly known for its reactivity in nucleophilic substitution reactions (SN1 and SN2 mechanisms) .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation and Reduction: While less common, this compound can also participate in oxidation and reduction reactions under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2,5-dimethylhexane-2,5-diol .
Scientific Research Applications
Applications in Organic Synthesis
2,5-Dichloro-2,5-dimethylhexane serves as a crucial intermediate in the synthesis of various organic compounds. Notable applications include:
- Pharmaceuticals: It is utilized in the synthesis of retinoids and specific pharmaceuticals such as Bexarotene, which is used for treating certain types of cancer.
- Fragrance Industry: The compound is employed in the alkylation of ethylbenzene to produce musk compounds like Musk Xylene and Musk Ketone, which are essential in perfumery .
Table: Summary of Applications
Application Area | Specific Uses | Key Compounds Produced |
---|---|---|
Pharmaceuticals | Intermediate for retinoids and Bexarotene | Retinoids |
Organic Synthesis | Alkylation reactions | Musk Xylene, Musk Ketone |
Chemical Research | Study of reaction mechanisms | Various organic derivatives |
Case Study 1: Pharmaceutical Synthesis
In a study published in the Journal of Chemical Education, researchers demonstrated the synthesis of Bexarotene using this compound as an intermediate. The process highlighted the efficiency of this compound in facilitating complex organic reactions critical for drug development .
Case Study 2: Fragrance Production
Research conducted on the alkylation of ethylbenzene with this compound revealed its effectiveness in producing musk fragrances. This application underscores the compound's significance in creating synthetic odorants that mimic natural scents .
Mechanism of Action
The mechanism of action of 2,5-dichloro-2,5-dimethylhexane involves its reactivity with nucleophiles. The compound undergoes nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophilic groups. This reactivity is due to the electron-withdrawing effect of the chlorine atoms, which makes the carbon atoms more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Structural and Reactivity Comparisons
Symmetrical vs. Asymmetrical Dihaloalkanes
2,5-Dichloro-2,5-dimethylhexane’s symmetrical substitution contrasts with asymmetrical dihaloalkanes (e.g., 1,4-dichlorohexane). The symmetry minimizes steric hindrance during reactions, enabling efficient formation of cyclic intermediates in Friedel-Crafts alkylation. For example, its reaction with benzene and AlCl₃ produces 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (94% yield) , whereas asymmetrical analogs may yield mixtures of mono- and di-cycloalkylation byproducts.
Chlorinated vs. Brominated/Iodinated Analogs
Chlorine’s moderate leaving-group ability (compared to Br⁻ or I⁻) balances reactivity and stability in alkylation. Brominated analogs (e.g., 2,5-dibromo-2,5-dimethylhexane) might exhibit faster reaction rates but lower selectivity due to over-reactivity. highlights this compound’s use in near-quantitative yields for synthesizing retinoid receptor agonists, underscoring its reliability in medicinal chemistry.
Physical Properties
Table 1 compares key properties of this compound with hypothetical linear and branched analogs:
Property | This compound | 1,4-Dichlorohexane (Linear) | 2,5-Dibromo-2,5-dimethylhexane |
---|---|---|---|
Molecular Weight (g/mol) | 183.12 | 155.07 | 272.01 |
Boiling Point (°C) | 194 | ~160 (estimated) | ~210 (estimated) |
Density (g/cm³) | 0.998 | ~0.95 | ~1.25 |
Reactivity in Friedel-Crafts | High (94% yield) | Moderate (lower selectivity) | High (potential over-reaction) |
Notes:
- Branching in this compound lowers boiling point compared to linear analogs (e.g., 1,4-dichlorohexane) due to reduced surface area and van der Waals interactions.
- Higher molecular weight brominated analogs (e.g., 2,5-dibromo derivative) would exhibit greater density and boiling points but may complicate purification .
Friedel-Crafts Alkylation
This compound is superior to less-branched dihaloalkanes in constructing tetralin derivatives. For instance, it reacts with benzene to form 1,1,4,4-tetramethyltetralin in 94% yield , whereas 1,4-dichlorohexane produces lower yields of mono-substituted products. This efficiency is critical in synthesizing retinoid agonists (e.g., AGN-193836) and RXR-selective pharmaceuticals .
Combustion and Stability
While combustion data for this compound is unavailable, its hydrocarbon analog (2,5-dimethylhexane) shows reduced low-temperature reactivity compared to linear alkanes due to branching, which inhibits radical propagation . This suggests that the dichloro compound’s branched structure enhances thermal stability, a desirable trait in solvent applications.
Biological Activity
2,5-Dichloro-2,5-dimethylhexane (CAS No. 6223-78-5) is a chlorinated hydrocarbon with potential applications in organic synthesis and catalysis. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications. This article reviews the biological properties of this compound based on available literature and research findings.
- Molecular Formula : C8H16Cl2
- Molecular Weight : 183.12 g/mol
- Melting Point : 63-64 °C
- Boiling Point : Approximately 194 °C
- Density : 1.033 g/cm³
- Solubility : Sparingly soluble in chloroform and dichloromethane; soluble in diethyl ether and methanol .
Toxicological Profile
The biological activity of this compound has been investigated primarily concerning its toxicity and potential health effects:
Acute Toxicity
Research indicates that this compound can be harmful upon inhalation or skin contact. The compound is classified as harmful and requires safety measures to minimize exposure during handling .
Chronic Effects
Long-term exposure to this compound may not produce chronic adverse health effects according to some studies; however, it is essential to minimize exposure due to the potential risks associated with chlorinated hydrocarbons .
Enzymatic Interactions
There is evidence that chlorinated compounds can interact with cytochrome P450 enzymes, leading to the formation of reactive metabolites that may contribute to toxicity. This interaction has implications for the metabolism of this compound and its potential bioactivation into harmful species .
Research Findings Summary
Q & A
Basic Research Questions
Q. What is the standard laboratory synthesis method for 2,5-dichloro-2,5-dimethylhexane?
The compound is synthesized via an SN1 reaction using 2,5-dimethyl-2,5-hexanediol and concentrated hydrochloric acid. The reaction proceeds through the protonation of hydroxyl groups, forming carbocation intermediates. Subsequent nucleophilic attack by chloride ions yields the dichlorinated product. This method achieves ~73% yield under optimized conditions and is widely used in undergraduate organic chemistry laboratories for mechanistic studies .
Q. What role does HCl play in the synthesis of this compound?
Concentrated HCl serves dual roles:
- Acid catalyst : Protonates hydroxyl groups to generate a leaving group (water), facilitating carbocation formation.
- Nucleophile : Provides chloride ions for nucleophilic substitution. NaCl alone fails due to insufficient protonation capability, highlighting the necessity of HCl for the SN1 pathway .
Q. Which analytical techniques are used to confirm the structure and purity of this compound?
- NMR spectroscopy : Distinguishes between structural isomers (e.g., 1,2 vs. 1,4 addition products) by analyzing chemical shifts and splitting patterns of methyl and chlorinated carbons .
- EI-Mass spectrometry : Identifies molecular ion peaks (e.g., m/z = 183 for M⁺) and fragment patterns. Isotopic ratios (e.g., m/z = 131 and 133) reflect chlorine’s natural abundance (³⁵Cl:³⁷Cl ≈ 3:1) .
- Thin-layer chromatography (TLC) : Assesses purity by comparing Rf values against standards .
Q. How is the percentage yield calculated for this synthesis?
Yield is determined by comparing the experimental mass of the product to the theoretical mass derived from stoichiometry. For example, reacting 0.5 g of diol (MW = 146.23 g/mol) with excess HCl yields 0.26 g of product (MW = 183.12 g/mol), resulting in a 63% yield. Optimization involves controlling reaction time, temperature, and HCl concentration .
Advanced Research Questions
Q. How do reaction pathways differ when chlorinating 2,5-dimethyl-2,4-hexadiene to form dichloro derivatives?
Chlorination proceeds via 1,2-addition (kinetically favored) and 1,4-addition (thermodynamically favored), producing 4,5-dichloro-2,5-dimethyl-2-hexene and trans-2,5-dichloro-2,5-dimethyl-3-hexene, respectively. Steric hindrance in the transition state favors 1,2-addition, while prolonged reaction times or elevated temperatures favor 1,4-adducts due to allylic rearrangement .
Q. How can kinetic vs. thermodynamic control be assessed in product distribution?
- Kinetic control : Low temperatures and short reaction times favor 1,2-adducts (2:3 ratio with 1,4-adducts at 25°C).
- Thermodynamic control : Higher temperatures promote isomerization to the more stable 1,4-adduct. Rate constants for rearrangement (e.g., k = 1.2 × 10⁻⁴ s⁻¹ at 40°C) are determined via NMR monitoring .
Q. How are contradictions in reported reaction products resolved?
Discrepancies arise from differing solvent systems or isolation methods. For example, earlier studies misidentified products due to incomplete spectral analysis. Modern resolution involves:
- Low-temperature crystallization to isolate isomers.
- Comparative NMR/IR spectroscopy to confirm regio- and stereochemistry.
- Replicating reaction conditions (e.g., solvent polarity, Cl₂ concentration) to validate product ratios .
Q. What explains the isotopic peak ratios in the EI-Mass spectrum of this compound?
Chlorine’s isotopic distribution (³⁵Cl:75.8%, ³⁷Cl:24.2%) produces a 3:1 intensity ratio for m/z = 131 (M⁺–C₃H₇Cl) and m/z = 133. Fragmentation pathways, such as α-cleavage near chlorinated carbons, are validated via high-resolution mass spectrometry .
Q. How is this compound applied in complex organic syntheses?
Properties
IUPAC Name |
2,5-dichloro-2,5-dimethylhexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Cl2/c1-7(2,9)5-6-8(3,4)10/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTAGCWQAIXJQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(C)(C)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064145 | |
Record name | Hexane, 2,5-dichloro-2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6223-78-5 | |
Record name | 2,5-Dichloro-2,5-dimethylhexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6223-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hexane, 2,5-dichloro-2,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006223785 | |
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Record name | 6223-78-5 | |
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Record name | Hexane, 2,5-dichloro-2,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Hexane, 2,5-dichloro-2,5-dimethyl- | |
Source | EPA DSSTox | |
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Record name | 2,5-dichloro-2,5-dimethylhexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.737 | |
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Retrosynthesis Analysis
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